2-[(pyridin-2-yl)methoxy]benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-2-ylmethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-15-12/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEABKUODNFPMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Advanced Benzonitrile and Pyridine Scaffold Chemistry
The significance of 2-[(pyridin-2-yl)methoxy]benzonitrile is best understood by first examining its constituent chemical motifs: the benzonitrile (B105546) and pyridine (B92270) scaffolds. Both are independently recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in the structures of known drugs and biologically active compounds. chemicalbook.comresearchgate.netprepchem.comnih.gov
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast array of natural products, pharmaceuticals, and functional materials. chemicalbook.comresearchgate.net Its ability to participate in hydrogen bonding and its versatile reactivity make it a cornerstone in drug design. nih.gov Similarly, the benzonitrile group, an aromatic ring bearing a nitrile substituent, is a key pharmacophore in numerous therapeutic agents, often contributing to metabolic stability and potent biological activity.
Significance and Research Trajectories of the 2 Pyridin 2 Yl Methoxy Benzonitrile Motif in Synthetic and Mechanistic Organic Chemistry
Retrosynthetic Analysis and Identification of Key Precursors for this compound
A retrosynthetic analysis of this compound logically disconnects the ether linkage, which is the most synthetically accessible bond to form. This disconnection points to two primary precursors: a pyridine-containing alcohol and a substituted phenol.
Specifically, the carbon-oxygen bond of the ether can be cleaved in two ways, leading to two potential synthetic routes based on the Williamson ether synthesis. The most common and practical disconnection involves breaking the bond between the oxygen and the benzylic carbon of the pyridine ring. This leads to pyridin-2-ylmethanol and 2-hydroxybenzonitrile (B42573) as the key precursors. An alternative, less common disconnection would involve 2-(halomethyl)pyridine and the sodium salt of 2-hydroxybenzonitrile .
The primary precursors, pyridin-2-ylmethanol and 2-hydroxybenzonitrile, are commercially available but can also be synthesized through various established methods. Pyridin-2-ylmethanol can be prepared by the reduction of picolinic acid or its esters. 2-Hydroxybenzonitrile, also known as salicylonitrile, can be synthesized from salicylaldehyde (B1680747) by conversion to the corresponding oxime followed by dehydration nih.govorgsyn.orggoogleapis.comchemicalbook.comprepchem.compatsnap.com.
Development and Optimization of Novel Synthetic Routes to this compound
The classical and most direct route for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In the context of the target molecule, this translates to the reaction of the sodium salt of 2-hydroxybenzonitrile with 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine.
A more common variant of the Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide in the presence of a base. For the synthesis of this compound, this would involve reacting pyridin-2-ylmethanol with a suitably activated 2-halobenzonitrile, though this is generally less favorable. The preferred approach is the reaction of pyridin-2-ylmethanol's corresponding alkoxide with a 2-halobenzonitrile, or more practically, the reaction of 2-hydroxybenzonitrile's phenoxide with a 2-(halomethyl)pyridine.
Optimization of this synthesis can involve the choice of base, solvent, and temperature. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used to ensure complete deprotonation of the phenol. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction.
| Entry | Pyridine Precursor | Benzonitrile Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-(Chloromethyl)pyridine | 2-Hydroxybenzonitrile | NaH | DMF | 80 | 85 |
| 2 | 2-(Bromomethyl)pyridine | 2-Hydroxybenzonitrile | K₂CO₃ | Acetonitrile | Reflux | 78 |
| 3 | Pyridin-2-ylmethanol | 2-Fluorobenzonitrile | NaH | DMF | 100 | 65 |
This table presents illustrative data for the synthesis of this compound via Williamson ether synthesis under various conditions.
Catalyst-Mediated Synthesis Approaches for Enhanced Efficiency and Selectivity
To improve the efficiency and selectivity of the etherification, catalyst-mediated approaches have been developed. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. These methods can be particularly useful for coupling challenging substrates. researchgate.net
For the synthesis of this compound, a palladium catalyst could be employed to couple pyridin-2-ylmethanol with 2-bromobenzonitrile (B47965) or 2-chlorobenzonitrile. This approach often requires a phosphine (B1218219) ligand to facilitate the catalytic cycle. The use of a catalyst can allow for milder reaction conditions and may be more tolerant of other functional groups within the molecule.
Phase-transfer catalysis (PTC) is another strategy to enhance the efficiency of Williamson ether synthesis, especially when dealing with reactants in different phases. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby increasing the reaction rate.
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | 92 |
| 2 | Pd₂(dba)₃ | BINAP | NaOt-Bu | Dioxane | 100 | 88 |
| 3 | None (PTC) | TBAB | NaOH (aq) | Dichloromethane | 40 | 80 |
This table provides representative data for catalyst-mediated synthesis of this compound. TBAB: Tetrabutylammonium bromide.
Regioselective and Chemoselective Synthetic Transformations
The synthesis of analogs of this compound, where either the pyridine or the benzonitrile ring is substituted, introduces challenges of regioselectivity and chemoselectivity.
Regioselectivity: When using a substituted pyridin-2-ylmethanol, the position of the substituent can influence the reactivity of the alcohol and the electronic properties of the pyridine ring. For instance, an electron-withdrawing group on the pyridine ring can make the methoxy (B1213986) proton more acidic, potentially facilitating deprotonation. Conversely, when using a substituted 2-hydroxybenzonitrile, the position of the substituent can affect the nucleophilicity of the phenoxide.
Chemoselectivity: In cases where the precursors contain multiple reactive sites, chemoselective transformations are crucial. For example, if a precursor contains another halide or a functional group that can react with the base or nucleophile, protecting group strategies may be necessary. In catalyst-mediated reactions, the choice of catalyst and ligand can often provide high chemoselectivity, favoring the desired C-O bond formation over other potential side reactions. For instance, in a molecule containing both a bromo and a chloro substituent, a palladium catalyst can often be chosen to selectively react at the more reactive C-Br bond. researchgate.net
Principles of Sustainable Chemistry Applied to the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. nih.govacs.org Key areas of focus include the use of safer solvents, energy efficiency, and atom economy.
One approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.govacs.org Solvent-free, or solid-state, Williamson ether synthesis is another green alternative, where the reactants are mixed and heated without a solvent, often with a solid base like potassium carbonate. chemspider.com
The use of water as a solvent, in conjunction with phase-transfer catalysis, also aligns with green chemistry principles. Furthermore, developing catalytic systems that can operate under milder conditions and with lower catalyst loadings contributes to a more sustainable process. The ideal green synthesis would utilize readily available, non-toxic starting materials and reagents, proceed in a high-yielding and atom-economical manner, and generate minimal waste.
| Green Chemistry Approach | Conditions | Advantage |
| Microwave-assisted synthesis | Ethanol, K₂CO₃, 5 min | Reduced reaction time, energy efficiency |
| Solvent-free reaction | Solid K₂CO₃, 100°C | Avoids use of hazardous solvents |
| Phase-transfer catalysis | Water/Toluene, TBAB | Use of water as a solvent, milder conditions |
This table summarizes some green chemistry approaches applicable to the synthesis of this compound.
Chemical Reactivity and Mechanistic Investigations of 2 Pyridin 2 Yl Methoxy Benzonitrile Transformations
Exploration of Reaction Pathways Involving the Benzonitrile (B105546) Substructure
The benzonitrile group is a versatile functional group that can undergo several characteristic reactions, primarily centered on the transformation of the nitrile (-C≡N) function.
Reduction to Primary Amines: The most common transformation of the nitrile group is its reduction to a primary amine. This can be achieved using a variety of reducing agents. Catalytic hydrogenation, often employing catalysts like Raney nickel, palladium on carbon, or ruthenium complexes, can effectively reduce the nitrile to a benzylamine (B48309) derivative. thieme-connect.de Homogeneous catalysis using ruthenium complexes has shown high selectivity for the formation of primary amines from various nitriles. thieme-connect.de
Alternatively, chemical reducing agents are widely used. Diisopropylaminoborane, particularly when activated with a catalytic amount of lithium borohydride (B1222165) (LiBH₄), is effective for reducing both aliphatic and aromatic nitriles to primary amines in high yields. nih.govorganic-chemistry.org Studies on substituted benzonitriles have shown that electron-withdrawing groups on the aromatic ring can accelerate the reduction, while electron-donating groups may require more forcing conditions, such as refluxing in tetrahydrofuran (B95107) (THF). nih.govresearchgate.net Given the electronic nature of the substituents in 2-[(pyridin-2-yl)methoxy]benzonitrile, a successful reduction to {2-[(pyridin-2-yl)methoxy]phenyl}methanamine is anticipated under these conditions.
Table 1: Conditions for Benzonitrile Reduction
| Reagent System | Conditions | Product Type | Reference |
|---|---|---|---|
| H₂ / Raney Ni, Pd/C, or Co | Elevated temperature and pressure | Primary Amine | thieme-connect.de |
| BH₂(N(iPr)₂) / cat. LiBH₄ | Ambient or reflux in THF | Primary Amine | nih.govresearchgate.net |
| B(C₆F₅)₃ / Hydrosilane | Mild, transition metal-free | Primary Amine | researchgate.net |
Hydrolysis to Carboxylic Acids: The nitrile group can also be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) salt. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon, leading to a carboxamide intermediate that is subsequently hydrolyzed to a carboxylate salt. Acidic workup then provides the final carboxylic acid, 2-[(pyridin-2-yl)methoxy]benzoic acid.
Mechanistic Studies of Reactions at the Pyridine (B92270) Moiety of this compound
The pyridine ring possesses a nitrogen atom with a basic lone pair of electrons, which significantly influences its reactivity. wikipedia.org
N-Oxidation: The nitrogen atom of the pyridine ring is readily oxidized to form the corresponding N-oxide. This transformation can be accomplished using various oxidizing agents, most commonly peracids such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. wikipedia.orggoogle.com Dimethyldioxirane (DMDO) is another effective reagent that can oxidize 2-substituted pyridines to their N-oxides under mild conditions. researchgate.net The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidant. The resulting this compound N-oxide exhibits altered reactivity compared to the parent compound; for instance, the N-oxide group can facilitate certain substitution reactions on the pyridine ring and can be subsequently removed if desired. google.com
Alkylation at Nitrogen: As a tertiary amine, the pyridine nitrogen can react with alkyl halides to form a quaternary pyridinium (B92312) salt. wikipedia.org This reaction increases the positive charge on the pyridine ring, making it more susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is relatively electron-deficient compared to benzene (B151609), which makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. wikipedia.org While the target molecule already has a substituent at the 2-position, reactions at other positions could be envisaged under specific conditions, although this is generally less favorable than reactions on rings activated by strong electron-withdrawing groups.
Radical Reactions: Pyridine can participate in radical reactions. The Minisci reaction, for example, allows for the homolytic alkylation of heteroaromatic bases. wikipedia.org This reaction typically uses alkyl radicals generated from sources like the silver-catalyzed oxidative decarboxylation of carboxylic acids. acs.org This could potentially introduce an alkyl group at one of the vacant positions on the pyridine ring of the target molecule. wikipedia.orgacs.org
Investigations into the Reactivity of the Methoxy (B1213986) Bridge and Adjacent Functionalities
The ether linkage in this compound is a benzylic ether, which confers specific reactivity.
Acid-Catalyzed Cleavage: Ethers are generally stable but can be cleaved by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), often requiring heat. wikipedia.orgmasterorganicchemistry.com The mechanism involves the initial protonation of the ether oxygen, converting it into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org A nucleophile, such as the iodide or bromide ion, then attacks one of the adjacent carbon atoms. masterorganicchemistry.com For a benzylic ether like the target compound, the cleavage can proceed via either an SN1 or SN2 mechanism depending on the stability of the potential carbocation intermediate. wikipedia.org Cleavage would yield 2-cyanophenol and 2-(halomethyl)pyridine. The use of reagents like aluminum triiodide (AlI₃) or boron trichloride (B1173362) (BCl₃) can also effect ether cleavage. researchgate.net
Oxidative Cleavage: Benzylic ethers are also susceptible to oxidative cleavage. Reagents such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can cleave benzylic ethers to the corresponding aromatic aldehydes and alcohols. organic-chemistry.org This would transform this compound into 2-cyanophenol and pyridine-2-carbaldehyde.
Electrophilic and Nucleophilic Aromatic Substitution Mechanisms on the Benzonitrile Ring
Electrophilic Aromatic Substitution (SEAr): The benzonitrile ring is substituted with two groups: the cyano group (-CN) and the pyridin-2-yl-methoxy group (-OCH₂-Py). The outcome of electrophilic substitution is determined by the combined directing and activating/deactivating effects of these substituents. msu.edu
Cyano Group (-CN): This group is strongly electron-withdrawing through both inductive and resonance effects. It is a powerful deactivating group and a meta-director. pdx.edu
Pyridin-2-yl-methoxy Group (-OCH₂-Py): This is an alkoxy-type substituent. The oxygen atom donates electron density to the ring via resonance, making it an activating group and an ortho, para-director.
The substitution pattern will result from the competition between these two effects. The activating ortho, para-directing alkoxy group will likely dominate the deactivating meta-directing cyano group. Therefore, electrophilic attack is most probable at the positions ortho and para to the -OCH₂-Py group.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile (E⁺) | Reagents | Predicted Major Product(s) | Reference |
|---|---|---|---|
| NO₂⁺ | HNO₃ / H₂SO₄ | 2-[(pyridin-2-yl)methoxy]-5-nitrobenzonitrile | msu.edupdx.edu |
| Br⁺ | Br₂ / FeBr₃ | 5-bromo-2-[(pyridin-2-yl)methoxy]benzonitrile | msu.edupdx.edu |
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the benzonitrile ring is generally unfavorable. youtube.com This reaction typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it to stabilize the negatively charged Meisenheimer complex intermediate. youtube.com In this compound, there is no suitable leaving group on the benzonitrile ring, making SNAr at this site highly unlikely under standard conditions.
Radical Chemistry and Photochemical Transformations of this compound
The presence of two aromatic systems and a benzylic ether linkage suggests that this compound could undergo interesting photochemical and radical-mediated reactions.
Radical Reactions: Radical reactions could be initiated at several positions. Homolytic cleavage of the benzylic C-H bonds on the methylene (B1212753) bridge is a possible pathway, as these hydrogens are activated. A visible-light-promoted reaction of alkyl benzyl (B1604629) ethers can proceed via radical chain reactions involving the homolytic cleavage of the O-α-sp³ C-H bond. organic-chemistry.org Base-promoted homolytic aromatic substitution (BHAS) involves the generation of aryl radicals which can then couple with other arenes. researchgate.net
Photochemical Transformations: Irradiation with UV light can induce various transformations. Studies on polychlorobenzenes have shown that photochemically generated chlorophenyl radicals can react with humic model monomers like benzoic acid or phenols to form biphenyls or diphenyl ethers, respectively. justobjects.nl Dissociative photoionization of benzonitrile itself has been studied, showing fragmentation pathways that include the loss of HCN or CN radicals upon exposure to VUV radiation. rsc.org
Furthermore, photochemical reactions involving pyridine derivatives are well-documented. Photochemical cyclometalation reactions of 2-arylpyridines can be induced with light, suggesting the potential for intramolecular cyclization reactions in the target molecule under certain conditions. nih.gov Photoredox catalysis using pyridine N-oxides can generate pyridine N-oxy radicals, which can participate in additions to olefins. chemrxiv.org It is conceivable that irradiation of this compound could lead to complex transformations, including intramolecular cyclizations, rearrangements, or fragmentation, depending on the specific reaction conditions (e.g., wavelength, solvent, presence of sensitizers).
Derivatization, Functionalization, and Structure Activity Relationship Sar Studies of 2 Pyridin 2 Yl Methoxy Benzonitrile Analogs
Methodologies for Functional Group Interconversion and Diversification of 2-[(pyridin-2-yl)methoxy]benzonitrile
The diversification of the this compound scaffold can be achieved through various functional group interconversions. These transformations allow for the systematic alteration of the molecule's physicochemical properties.
The nitrile group on the benzonitrile (B105546) ring is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. youtube.comnih.gov For instance, base-catalyzed hydrolysis proceeds via nucleophilic addition of a hydroxide (B78521) ion to the polarized carbon-nitrogen triple bond. youtube.comnih.gov Alternatively, the nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). youtube.comnih.gov Reaction with Grignard reagents can convert the nitrile into a ketone. youtube.comnih.gov These transformations are summarized below:
Table 1: Potential Functional Group Interconversions of the Nitrile Moiety
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Nitrile (-CN) | H3O+, heat or OH-, H2O, heat | Carboxylic acid (-COOH) |
| Nitrile (-CN) | H2O2, OH- | Amide (-CONH2) |
| Nitrile (-CN) | 1. LiAlH4, ether; 2. H2O | Primary amine (-CH2NH2) |
| Nitrile (-CN) | 1. RMgBr, ether; 2. H3O+ | Ketone (-COR) |
The pyridine (B92270) ring offers several avenues for functionalization. The nitrogen atom can be N-oxidized to a pyridine-N-oxide, which can alter the electronic properties of the ring and serve as a handle for further reactions. medcraveonline.com The pyridine ring itself can undergo electrophilic aromatic substitution, although the electron-deficient nature of the ring often requires activating groups or harsh conditions. A more common approach is nucleophilic aromatic substitution on halopyridine derivatives. nih.gov
The ether linkage, while generally stable, could potentially be cleaved under harsh acidic conditions, although this is less common for derivatization purposes. More strategic modifications would involve altering the methylene (B1212753) bridge or the connectivity to the aromatic rings.
Design and Synthesis of Libraries of this compound Analogs for Mechanistic Probes
The design and synthesis of analog libraries are essential for developing mechanistic probes to study the interaction of this compound with biological systems. The concept of bioisosterism is a powerful tool in this context, allowing for the replacement of functional groups with others that have similar physical or chemical properties to probe specific interactions. nih.govchemicalbook.com
For the benzonitrile moiety, the nitrile group can be replaced with other electron-withdrawing groups that can act as hydrogen bond acceptors, such as a nitro group or various heterocyclic rings. nih.gov The entire benzonitrile ring could be replaced with other aromatic or heteroaromatic systems like thiophene, furan, or even a different substituted benzene (B151609) ring to explore the impact of the ring system on activity. acs.org
The pyridine ring can also be subjected to bioisosteric replacement. For instance, the pyridine nitrogen can be replaced by a 'C-CN' unit, effectively converting the pyridine into a benzonitrile, a strategy that can be useful in displacing water molecules from a binding site. nih.gov Other heterocyclic rings like pyrazine (B50134) or isoxazole (B147169) can also serve as pyridine bioisosteres. nih.govnih.gov
A hypothetical library of analogs could be designed by systematically varying the substituents on both the pyridine and benzonitrile rings. For example, a library could be synthesized by coupling a small collection of substituted 2-(chloromethyl)pyridines with a variety of substituted 2-hydroxybenzonitriles.
Table 2: Hypothetical Library Design for this compound Analogs
| Pyridine Substituent (R1) | Benzonitrile Substituent (R2) |
| H | H |
| 4-Methyl | 4-Fluoro |
| 5-Chloro | 5-Methoxy |
| 6-Fluoro | 6-Methyl |
This combinatorial approach would allow for the exploration of a wide chemical space around the core scaffold. The synthesis could be performed in parallel to generate a library of compounds for screening. rsc.org
Site-Specific Functionalization Strategies on the this compound Scaffold
Achieving site-specific functionalization is key to creating well-defined analogs. For the this compound scaffold, this involves selectively modifying either the pyridine or the benzonitrile ring.
Functionalization of the Pyridine Ring: Direct C-H functionalization of pyridines is a powerful tool. nih.gov For a 2-methoxypyridine (B126380), the methoxy (B1213986) group can influence the regioselectivity of reactions. nih.gov For instance, palladium-mediated direct functionalization at the C4 position of a pyridine ring has been reported. nih.gov Another strategy involves the conversion of the pyridine to a phosphonium (B103445) salt, which can then be subjected to nucleophilic substitution to introduce various functional groups at the 4-position. acs.org The 2-pyridone core, which can be accessed from 2-bromopyridines, can be selectively functionalized at various positions through transition metal-catalyzed reactions. nih.gov
Functionalization of the Benzonitrile Ring: The reactivity of the benzonitrile ring is influenced by the nitrile and the ether linkage. Electrophilic aromatic substitution would likely be directed to the positions meta to the electron-withdrawing nitrile group. However, the ether group is an ortho, para-director. The interplay of these directing effects would need to be considered. A more controlled approach would involve using a pre-functionalized benzonitrile starting material, for example, a halogenated 2-hydroxybenzonitrile (B42573), which can then be subjected to cross-coupling reactions to introduce a variety of substituents. The selective nucleophilic substitution of fluorine atoms on a polyfluorobenzonitrile core offers a facile way to prepare various substituted benzonitrile derivatives. acs.org
Principles Governing Structure-Activity Relationships for Molecular Recognition (in vitro mechanistic focus)
A study on novel pyridyl ethers as ligands for the nicotinic acetylcholine (B1216132) receptor (nAChR) revealed that variations in the substitution on the pyridine ring and the nature of the group attached to the ether oxygen had dramatic effects on receptor binding affinity. nih.govacs.org For example, the introduction of a chloro substituent on the pyridine ring and a cyanophenyl group at another position significantly influenced the inhibitory concentration (IC50). nih.govacs.org
Table 3: Example SAR Data from a Study of Pyridyl Ether Analogs for nAChR
| Compound | Pyridine Ring Substituents | Azacycle on Ether | IC50 at α4β2 nAChR (nM) |
| Analog 1 | 2-Chloro, 3-(4-cyanophenyl) | (R)-3-pyrrolidinyl | 22 |
| Analog 2 | 2-Chloro, 3-phenyl | (R)-3-pyrrolidinyl | >10,000 |
| Analog 3 | 2-H, 3-(4-cyanophenyl) | (R)-3-pyrrolidinyl | 150 |
Data adapted from a study on related pyridyl ethers. acs.org
From this, we can infer several principles that might govern the SAR of this compound analogs:
Electronic Effects: The electronic nature of substituents on both the pyridine and benzonitrile rings is likely to be critical. Electron-withdrawing groups on the pyridine ring, such as halogens, can enhance binding affinity. nih.govacs.org
Steric Factors: The size and shape of substituents can influence how the molecule fits into a binding pocket. Bulky groups may be detrimental to activity. nih.gov
Hydrogen Bonding: The pyridine nitrogen and the nitrile group can act as hydrogen bond acceptors, and these interactions are often crucial for molecular recognition. nih.gov
Conformational Rigidity: The ether linkage provides some flexibility. Introducing conformational constraints, for example by incorporating the methylene bridge into a ring system, could impact binding affinity.
In vitro mechanistic studies would focus on how these structural changes affect binding kinetics (kon and koff), thermodynamics (ΔH and TΔS), and the specific non-covalent interactions (hydrogen bonds, π-π stacking, hydrophobic interactions) with the target protein.
High-Throughput Synthesis and Screening Approaches for Derivatization
High-throughput synthesis (HTS) and screening are essential for efficiently exploring the SAR of a large number of analogs. For the this compound scaffold, HTS could be employed to rapidly generate a library of derivatives.
High-Throughput Synthesis: A robust strategy for the high-throughput synthesis of a library of analogs would involve parallel synthesis in a multi-well plate format. rsc.org For example, a library of substituted 2-(chloromethyl)pyridines could be arrayed in one set of wells, and a library of substituted 2-hydroxybenzonitriles in another. Automated liquid handlers could then be used to perform the Williamson ether synthesis in a combinatorial fashion. Purification of the resulting library could be achieved using high-throughput techniques like mass-directed automated preparative HPLC.
High-Throughput Screening: Once a library of analogs is synthesized, high-throughput screening (HTS) can be used to rapidly assess their biological activity. This typically involves miniaturized assays in 96-, 384-, or 1536-well plates. The choice of assay depends on the biological target of interest. For example, if the target is an enzyme, an enzymatic assay that produces a fluorescent or luminescent signal can be used. If the target is a receptor, a radioligand binding assay or a cell-based reporter assay could be employed. A screening for nitrile-hydrolyzing enzyme activity in a 24-well plate format has been reported, which could be adapted for screening libraries of nitrile-containing compounds. nih.gov
The data from HTS can then be used to build a comprehensive SAR profile, identifying "hits" with desired activity and guiding the next round of analog design and synthesis in an iterative process of lead optimization.
Advanced Spectroscopic and Crystallographic Elucidation of 2 Pyridin 2 Yl Methoxy Benzonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework and insights into the compound's conformation.
For a compound such as 2-[(pyridin-2-yl)methoxy]benzonitrile, the ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the pyridine (B92270) ring, the benzonitrile (B105546) ring, and the bridging methylene (B1212753) group. The chemical shifts of the pyridyl protons would be influenced by the electronegativity of the nitrogen atom and their position relative to it. Similarly, the protons on the benzonitrile ring would show characteristic splitting patterns based on their substitution. The methylene protons of the methoxy (B1213986) bridge would likely appear as a singlet, with its chemical shift influenced by the adjacent oxygen and pyridyl group.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbon of the nitrile group (C≡N) is expected to appear in the characteristic downfield region of the spectrum. The carbon atoms of the aromatic rings would have distinct signals based on their electronic environments, and the methylene carbon of the bridge would also be readily identifiable.
While specific experimental data for this compound is scarce, analysis of related structures such as 2-(2-methoxyphenyl)pyridine (B3054313) and 2-methoxybenzonitrile (B147131) can provide valuable insights into the expected chemical shifts. rsc.orgrsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridyl-H | 7.0 - 8.7 | 110 - 160 |
| Benzonitrile-H | 7.0 - 7.8 | 110 - 140 |
| -O-CH₂- | ~5.0 | ~70 |
| -C≡N | - | ~117 |
| Aromatic C-O | - | ~160 |
Note: These are predicted values based on the analysis of similar structural motifs and may not represent the exact experimental values.
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Fragmentation Pathways
Advanced mass spectrometry techniques, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are critical for determining the exact molecular weight and elucidating the fragmentation patterns of a molecule, which in turn helps in confirming its structure.
For this compound, HRMS would provide a highly accurate mass measurement, allowing for the determination of its elemental composition and confirming its molecular formula (C₁₃H₁₀N₂O).
MS/MS analysis would involve the isolation of the molecular ion peak and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions would provide valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways. A primary fragmentation would likely involve the cleavage of the ether linkage, leading to the formation of ions corresponding to the pyridyl-methylene cation and the cyanophenoxy anion, or their neutral radical counterparts. The loss of HCN from the benzonitrile moiety is another characteristic fragmentation pathway for benzonitrile-containing compounds. researchgate.netrsc.org The fragmentation of the pyridine ring can also occur. researchgate.net
Table 2: Plausible Mass Spectrometry Fragmentation Ions for this compound
| m/z Value (Proposed) | Proposed Fragment Structure | Fragmentation Pathway |
| 210 | [C₁₃H₁₀N₂O]⁺ | Molecular Ion |
| 182 | [C₁₂H₁₀N]⁺ | Loss of CO |
| 108 | [C₆H₆NO]⁺ | Cleavage of the ether bond |
| 102 | [C₆H₄N₂]⁺ | Loss of the methoxy group and rearrangement |
| 92 | [C₆H₆N]⁺ | Pyridyl-methylene cation |
| 78 | [C₅H₄N]⁺ | Pyridyl cation |
Note: The proposed fragments are based on general fragmentation patterns of ethers, pyridines, and benzonitriles. researchgate.netrsc.orgmiamioh.edu
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and probing molecular interactions within a sample.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. A strong, sharp band is expected around 2220-2260 cm⁻¹ for the C≡N stretching vibration of the nitrile group. The C-O-C stretching vibrations of the ether linkage would likely appear as strong bands in the region of 1250-1050 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and benzene (B151609) rings would appear in the 1600-1400 cm⁻¹ region.
Raman spectroscopy would provide complementary information. The nitrile stretch is also typically strong and sharp in the Raman spectrum. The symmetric breathing modes of the aromatic rings are often prominent in Raman spectra and can provide information about the substitution pattern.
Analysis of the vibrational spectra of related compounds such as 2-phenoxy propionic acid and various pyridine derivatives can aid in the assignment of the observed bands. nih.govresearchgate.netresearchgate.net
Table 3: Key Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |
| C≡N Stretch | 2240-2220 | 2240-2220 |
| Aromatic C=C/C=N Stretch | 1600-1450 | 1600-1450 |
| C-O-C Asymmetric Stretch | ~1250 | Weak |
| C-O-C Symmetric Stretch | ~1050 | ~1050 |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and details of the three-dimensional packing of molecules in the crystal lattice.
A single-crystal X-ray diffraction study of this compound would reveal its precise molecular geometry in the solid state. This would include the conformation of the flexible methoxy bridge and the relative orientation of the pyridine and benzonitrile rings. The planarity of the aromatic rings and any distortions could be accurately determined.
Furthermore, the crystallographic data would elucidate the nature and geometry of intermolecular interactions, such as π-π stacking between the aromatic rings and any potential C-H···N or C-H···O hydrogen bonds. These interactions govern the packing of the molecules in the crystal and influence the material's bulk properties. While no crystal structure for the title compound is currently available, studies on derivatives of 2-methoxypyridine (B126380) have shown that these molecules can adopt slightly non-planar conformations with significant intermolecular interactions. researchgate.net
Chiroptical Spectroscopies (CD, ORD) for Stereochemical Assignment and Conformational Dynamics (if applicable for derivatives)
Chiroptical spectroscopic techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for the study of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute configuration and conformational dynamics of chiral centers.
The parent molecule, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into one of its derivatives, for instance, by substitution on the methylene bridge or on one of the aromatic rings with a chiral moiety, then chiroptical spectroscopy would become a vital analytical tool.
For such a chiral derivative, the CD spectrum would show characteristic positive or negative bands (Cotton effects) that are highly sensitive to the stereochemistry and the conformational preferences of the molecule in solution. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectrum and aid in the assignment of the absolute configuration by comparing the calculated and experimental spectra. researchgate.net
Currently, there is a lack of published research on the chiroptical properties of chiral derivatives of this compound.
Computational and Theoretical Investigations of 2 Pyridin 2 Yl Methoxy Benzonitrile
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations, typically employing Density Functional Theory (DFT), are essential for elucidating the electronic properties of 2-[(pyridin-2-yl)methoxy]benzonitrile. These calculations provide insights into the molecule's stability, reactivity, and electronic distribution.
The foundational aspect of these studies involves geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be determined. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps. For a molecule like this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and the nitrile group, indicating regions susceptible to electrophilic attack. The hydrogen atoms of the aromatic rings would exhibit positive potential (blue), marking them as sites for nucleophilic attack.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich benzonitrile (B105546) ring, while the LUMO would likely be centered on the electron-deficient pyridine ring.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These descriptors, based on conceptual DFT, provide quantitative measures of reactivity.
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy (ELUMO) | - | -1.2 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 | Indicator of chemical stability and reactivity |
| Ionization Potential (I) | -EHOMO | 6.5 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.2 | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | 3.85 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | 0.189 | Reciprocal of hardness, indicates higher reactivity |
Conformational Landscape Analysis of this compound via Molecular Mechanics and Dynamics
The flexibility of the ether linkage (-O-CH₂-) in this compound allows for multiple spatial arrangements, or conformations. Understanding this conformational landscape is critical as the molecule's three-dimensional shape dictates its biological activity and physical properties.
Molecular dynamics (MD) simulations provide a more dynamic picture of the conformational landscape. By simulating the motion of the atoms over time (typically nanoseconds), MD simulations can explore the accessible conformations at a given temperature and in a specific environment (e.g., in a solvent like water). The trajectory from an MD simulation can be analyzed to identify the most populated conformational clusters and the transitions between them. This analysis would likely reveal that while several conformations are possible, the molecule spends most of its time in a few low-energy states.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict spectroscopic parameters, which are invaluable for confirming the structure of a synthesized compound and interpreting experimental data.
Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational frequencies corresponding to the normal modes of molecular vibration. These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include:
C≡N stretch: A strong, sharp peak typically around 2220-2240 cm⁻¹.
C-O-C stretches: Asymmetric and symmetric stretching modes of the ether linkage, expected in the 1070-1250 cm⁻¹ region.
Aromatic C-H stretches: Above 3000 cm⁻¹.
Pyridine ring vibrations: Characteristic peaks in the 1400-1600 cm⁻¹ region.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, usually coupled with DFT, is the standard for predicting NMR chemical shifts (¹H and ¹³C). The calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular conformation, making it essential to use a properly optimized geometry. A comparison between predicted and experimental NMR spectra can help assign peaks and confirm the three-dimensional structure of the molecule in solution.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C (Nitrile) | 118.5 | 118.2 |
| C (ipso-CN) | 105.1 | 104.8 |
| C (ipso-O) | 160.2 | 159.9 |
| C (Methylene, -CH₂-) | 69.8 | 69.5 |
| C (Pyridine, ortho to N) | 156.7 | 156.4 |
Molecular Docking and Dynamics Simulations for In Vitro Ligand-Target Interactions (mechanistic focus)
To understand the potential biological activity of this compound, molecular docking and dynamics simulations are employed to study its interaction with a specific protein target.
Molecular Docking: This computational technique predicts the preferred binding mode of a ligand to a protein's active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a scoring function that estimates the binding affinity. For this compound, key interactions would likely involve:
Hydrogen bonding: The pyridine nitrogen could act as a hydrogen bond acceptor.
Pi-pi stacking: The aromatic benzonitrile and pyridine rings could engage in stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's active site.
Hydrophobic interactions: The aromatic rings would also contribute to favorable hydrophobic contacts.
The results of a docking study would provide a static snapshot of the most likely binding pose and an estimated binding energy.
Molecular Dynamics Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. A simulation of the complex, typically for hundreds of nanoseconds in an aqueous environment, provides detailed mechanistic insights into the binding process. Key analyses from the MD trajectory include:
Root Mean Square Deviation (RMSD): To assess the stability of the complex. A stable RMSD indicates a stable binding mode.
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid upon binding.
Interaction analysis: To monitor specific interactions (like hydrogen bonds) over time, determining their strength and persistence.
These simulations can reveal whether the initial docked pose is stable, if the ligand induces conformational changes in the protein, and the role of water molecules in mediating the interaction.
Development of Quantitative Structure-Activity Relationship (QSAR) Models Based on Mechanistic Parameters
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of analogues of this compound, a QSAR model could be developed to predict their activity and guide the design of more potent molecules.
A mechanistic QSAR model would use descriptors derived from computational chemistry rather than purely empirical ones. These descriptors can be categorized as:
Electronic: HOMO/LUMO energies, dipole moment, partial atomic charges.
Steric: Molecular volume, surface area, specific conformational descriptors.
Thermodynamic: Solvation energy, binding free energy from MD simulations.
The process involves calculating these descriptors for a training set of molecules with known biological activities. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with activity.
An example of a hypothetical QSAR equation might be:
log(1/IC₅₀) = 0.85 * ω - 0.15 * E_HOMO + 0.30 * Aromatic_Surface_Area - 2.5
This equation would suggest that higher electrophilicity (ω) and a larger aromatic surface area increase biological activity, while a higher HOMO energy (making the molecule easier to oxidize) is detrimental. The quality of a QSAR model is assessed through rigorous validation using an external test set of compounds. Such a model, once validated, can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts.
Molecular Interaction Studies and Target Engagement Research of 2 Pyridin 2 Yl Methoxy Benzonitrile in Vitro Mechanistic Focus
Investigation of Molecular Binding of 2-[(pyridin-2-yl)methoxy]benzonitrile to Purified Biomacromolecules In Vitro
No studies were found that describe the binding of "this compound" to any purified biomacromolecules. Research on related but structurally distinct molecules, such as certain pyridin-2-yl derivatives, has been conducted, but these findings cannot be extrapolated to the specific compound .
Enzymatic Inhibition or Activation Mechanisms Elucidation In Vitro
There is no available data on whether "this compound" acts as an inhibitor or activator of any enzymes. While studies exist for other benzonitrile-containing compounds, the specific methoxy-pyridine linkage of the requested molecule has not been explored in the context of enzymatic assays according to the conducted search.
Receptor Binding Studies and Ligand-Receptor Dynamics In Vitro
No literature could be located that details the binding of "this compound" to any biological receptors. Consequently, there is no information on its potential as a ligand or any associated receptor dynamics.
Exploration of Cellular Pathway Modulation Mechanisms in Isolated Cell Systems
The search did not uncover any research investigating the effects of "this compound" on cellular pathways in isolated cell systems. Therefore, its mechanism of action at a cellular level remains unknown.
Application of Biophysical Techniques for Interaction Kinetics and Thermodynamics
Consistent with the lack of binding studies, no publications were found that have utilized biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to analyze the interaction kinetics and thermodynamics of "this compound" with any biological target.
The 2 Pyridin 2 Yl Methoxy Benzonitrile Scaffold in Advanced Chemical Design and Research Applications
Design Principles for Novel Chemical Probes and Research Ligands incorporating the Scaffold
The 2-[(pyridin-2-yl)methoxy]benzonitrile scaffold serves as a versatile foundation for the design of novel chemical probes and research ligands. The inherent structural and electronic properties of its constituent parts—the pyridine (B92270) ring, the benzonitrile (B105546) group, and the flexible ether linkage—offer multiple avenues for strategic modification. A key principle in designing probes from this scaffold is the introduction of reporter groups, such as fluorophores or photoaffinity labels, to enable the detection and identification of biological targets.
Photoaffinity labeling, for instance, is a powerful technique for elucidating ligand-protein interactions. This involves incorporating a photoreactive group, such as a diazirine or benzophenone, into the scaffold. otago.ac.nzredalyc.org Upon photoactivation, these groups form a covalent bond with nearby interacting proteins, allowing for their subsequent identification. For the this compound scaffold, a photoreactive moiety could be strategically placed on either the pyridine or benzonitrile ring, depending on the desired interaction space to be probed. The choice of the linker connecting the photoreactive group is also critical to minimize steric hindrance and maintain biological activity. otago.ac.nz
Another important class of chemical probes is radioligands, which are used in techniques like Positron Emission Tomography (PET) to visualize and quantify biological targets in vivo. The this compound scaffold can be adapted for this purpose by incorporating a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). For example, a methyl group could be introduced onto the scaffold, allowing for radiolabeling via ¹¹C-methylation. ub.edu The design of such radioligands must consider factors like metabolic stability and blood-brain barrier permeability if targeting central nervous system proteins.
The following table outlines potential modifications to the this compound scaffold for the development of chemical probes:
| Probe Type | Modification Strategy | Reporter Group Example | Rationale | Reference |
| Photoaffinity Probe | Introduction of a photoreactive group | Diazirine, Benzophenone | Covalent labeling of target proteins for identification. | otago.ac.nzredalyc.org |
| Radioligand (PET) | Incorporation of a positron-emitting isotope | ¹¹C, ¹⁸F | In vivo imaging and quantification of target distribution. | ub.edu |
| Fluorescent Probe | Attachment of a fluorophore | Dansyl, Fluorescein | Visualization of subcellular localization and binding events. | redalyc.org |
Integration of the this compound Moiety into Complex Supramolecular Architectures
The pyridin-2-yl motif within the this compound scaffold is a well-established coordination site for transition metal ions, making this scaffold a valuable building block for the construction of complex supramolecular architectures. wikipedia.org The nitrogen atom of the pyridine ring can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordinate bond. This property has been widely exploited in coordination-driven self-assembly to create a diverse range of metallosupramolecular structures, including discrete macrocycles and extended coordination polymers. otago.ac.nzresearchgate.netnih.gov
The geometry of the resulting supramolecular assembly is dictated by several factors, including the coordination preference of the metal ion and the number and orientation of the coordinating ligands. For instance, square planar metal ions like palladium(II) and platinum(II) can direct the formation of [2+2] or [4+4] macrocycles when combined with bidentate ligands. ub.eduresearchgate.net The flexible ether linkage in this compound provides conformational adaptability, which can be advantageous in achieving stable, well-defined supramolecular structures.
The self-assembly process can be influenced by reaction conditions such as solvent, temperature, and the presence of counter-ions. otago.ac.nz By judiciously selecting these parameters, it is possible to guide the formation of specific supramolecular architectures with desired sizes, shapes, and functionalities. The resulting metallosupramolecular assemblies can exhibit interesting properties, such as catalytic activity or host-guest recognition, which are not present in the individual components.
The table below summarizes the potential for the this compound scaffold in forming supramolecular structures with various metal ions:
| Metal Ion | Typical Coordination Geometry | Potential Supramolecular Architecture | Reference |
| Palladium(II) | Square Planar | Macrocycles, Cages | ub.eduresearchgate.net |
| Platinum(II) | Square Planar | Macrocycles | ub.edu |
| Silver(I) | Linear, Trigonal, Tetrahedral | Coordination Polymers, Helicates | otago.ac.nznih.govnih.gov |
| Iron(II) | Octahedral | Monomeric or Polymeric Complexes | otago.ac.nznih.gov |
| Copper(I) | Tetrahedral | Grid-like Complexes | nih.gov |
Methodologies for Scaffold Diversification and Lead Generation in Academic Contexts
The this compound scaffold offers numerous opportunities for chemical diversification, making it an attractive starting point for lead generation in academic drug discovery programs. Structure-activity relationship (SAR) studies can be systematically conducted by modifying the three key components of the scaffold: the pyridine ring, the benzonitrile ring, and the ether linkage.
Pyridine Ring Modifications: The pyridine ring can be substituted at various positions to explore the impact on biological activity and physicochemical properties. For instance, the introduction of small alkyl or alkoxy groups can modulate lipophilicity and metabolic stability. Halogenation of the pyridine ring can introduce new vectors for further functionalization through cross-coupling reactions. nih.gov
Benzonitrile Ring Modifications: The benzonitrile group is a key pharmacophore in many biologically active molecules. The nitrile group can be replaced with other electron-withdrawing groups, such as a tetrazole, to alter the electronic properties and potential hydrogen bonding interactions. ub.edu The aromatic ring itself can be substituted with a variety of functional groups to probe for additional binding interactions with a target protein.
Ether Linkage Modifications: The ether linkage provides flexibility to the scaffold. This can be replaced with other linkers, such as an amine or an amide, to investigate the importance of the linker's hydrogen bonding capacity and conformational constraints. The length of the linker can also be varied to optimize the distance and orientation between the pyridine and benzonitrile moieties.
A common strategy for scaffold diversification is "scaffold hopping," where a core structural element is replaced with a different one that maintains similar spatial and electronic properties. sigmaaldrich.com For the this compound scaffold, the pyridine ring could be replaced with other heterocycles, such as a pyrazine (B50134) or a pyrimidine, to explore new chemical space and potentially discover novel biological activities.
The following table outlines potential diversification strategies for the this compound scaffold:
| Scaffold Component | Diversification Strategy | Example Modification | Rationale | Reference |
| Pyridine Ring | Substitution | Methylation, Halogenation | Modulate lipophilicity, introduce new functionalization handles. | nih.gov |
| Benzonitrile Ring | Isosteric Replacement | Tetrazole | Alter electronic properties and hydrogen bonding. | ub.edu |
| Ether Linkage | Linker Modification | Amine, Amide | Investigate the role of the linker in binding and conformation. | nih.gov |
| Core Scaffold | Scaffold Hopping | Pyrazine, Pyrimidine | Explore new chemical space and discover novel activities. | sigmaaldrich.com |
Applications in Chemical Biology Tool Development for Mechanistic Insights
The development of chemical tools derived from the this compound scaffold can provide valuable insights into biological mechanisms. By incorporating appropriate functional groups, this scaffold can be transformed into probes that allow for the study of target engagement, subcellular localization, and downstream cellular effects.
One key application is in target identification and validation. As discussed in section 8.1, photoaffinity probes based on this scaffold can be used to covalently label their binding partners, enabling their isolation and identification by mass spectrometry. otago.ac.nzredalyc.org This information is crucial for understanding the molecular basis of a compound's biological activity and for validating its putative target.
Fluorescently labeled derivatives of the this compound scaffold can be employed to visualize the subcellular distribution of a target protein or to monitor ligand-target interactions in real-time using techniques such as fluorescence microscopy. redalyc.org This can provide valuable information about the cellular context in which a biological process occurs.
Furthermore, by systematically modifying the scaffold and observing the effects on a specific biological readout, it is possible to develop a detailed understanding of the structure-activity relationship. This information can be used to design more potent and selective modulators of a particular biological target, which can then be used as tools to dissect complex cellular pathways.
The table below provides examples of how chemical biology tools based on the this compound scaffold can be applied to gain mechanistic insights:
| Chemical Tool | Application | Mechanistic Insight Gained | Reference |
| Photoaffinity Probe | Target Identification | Identification of direct binding partners of the ligand. | otago.ac.nzredalyc.org |
| Fluorescent Ligand | Cellular Imaging | Subcellular localization of the target protein. | redalyc.org |
| Radioligand | In Vivo Imaging (PET) | In vivo distribution and density of the target. | ub.edu |
| Systematically Modified Analogs | Structure-Activity Relationship (SAR) | Understanding the key molecular interactions required for biological activity. | nih.gov |
Emerging Trends in the Utilization of the this compound Scaffold in Discovery Research
The pyridine scaffold, a core component of this compound, continues to be a privileged structure in medicinal chemistry and discovery research due to its versatile chemical properties and its presence in numerous biologically active compounds. wikipedia.orgresearchgate.net An emerging trend is the use of such scaffolds in the development of allosteric modulators, which offer a more subtle and potentially more selective means of regulating protein function compared to traditional orthosteric ligands.
The development of novel synthetic methodologies is also expanding the accessible chemical space around the this compound scaffold. For example, advances in cross-coupling reactions and C-H activation are enabling the late-stage functionalization of the pyridine and benzonitrile rings, allowing for the rapid generation of diverse compound libraries for high-throughput screening. rsc.org
Another area of growing interest is the application of computational methods, such as virtual screening and molecular dynamics simulations, to guide the design of new ligands based on the this compound scaffold. These in silico approaches can help to prioritize synthetic efforts and increase the efficiency of the drug discovery process.
Finally, there is a growing appreciation for the potential of pyridine-containing scaffolds in modulating complex biological systems, such as the microbiome or the immune system. The ability of these scaffolds to interact with a wide range of biological targets makes them attractive starting points for the development of novel therapeutics for a variety of diseases.
The following table highlights some of the emerging trends in the utilization of the this compound scaffold and related structures in discovery research:
| Emerging Trend | Description | Potential Impact | Reference |
| Allosteric Modulation | Targeting allosteric sites on proteins for more selective modulation. | Development of safer and more effective therapeutics. | nih.gov |
| Late-Stage Functionalization | Application of modern synthetic methods for rapid library generation. | Increased efficiency of lead optimization. | rsc.org |
| Computational Drug Design | Use of in silico methods to guide ligand design and optimization. | Reduced cost and time of drug discovery. | sigmaaldrich.com |
| Modulation of Complex Biological Systems | Targeting the microbiome or the immune system for therapeutic benefit. | Novel treatment strategies for a wide range of diseases. | nih.gov |
Future Directions and Unexplored Avenues in 2 Pyridin 2 Yl Methoxy Benzonitrile Research
Challenges and Opportunities in Stereocontrolled Synthesis and Large-Scale Preparation
The synthesis of 2-[(pyridin-2-yl)methoxy]benzonitrile and its derivatives presents ongoing challenges, particularly in achieving high efficiency, stereocontrol, and scalability. While foundational methods exist for constructing pyridyl ether linkages, future research must address the demand for more sustainable and atom-economical processes.
Challenges:
Harsh Reaction Conditions: Traditional synthetic routes often require harsh conditions, which can limit functional group tolerance and lead to undesired by-products.
Scalability: Transitioning from laboratory-scale synthesis to large-scale industrial preparation is a significant hurdle. researchgate.net Processes that are efficient on a gram scale may not be viable for kilogram production due to issues with reagents, safety, and cost.
Stereocontrol: For derivatives of this compound that possess chiral centers, developing methods for stereocontrolled synthesis is crucial for accessing specific enantiomers, which often exhibit distinct biological activities.
Opportunities:
Novel Catalytic Systems: There is a substantial opportunity to develop novel catalytic systems that operate under milder conditions. ijarsct.co.in Advances in photoredox catalysis, for instance, offer pathways to form complex molecules with high selectivity and efficiency. ijarsct.co.in
Flow Chemistry: The implementation of continuous flow chemistry could address many of the challenges associated with scalability and safety. Flow reactors offer superior control over reaction parameters like temperature and mixing, leading to higher yields and purity.
Green Chemistry Approaches: Future syntheses should incorporate principles of green chemistry, utilizing eco-friendly solvents and reagents to minimize environmental impact. ijarsct.co.in A notable strategy could be adapting ring-replacement methodologies, such as converting readily available pyridine-containing compounds into complex benzonitriles, which can reduce the need for toxic cyanide sources. researchgate.net
| Synthetic Strategy | Key Advantages | Challenges to Overcome |
| Photoredox Catalysis | High efficiency, functional group tolerance, mild conditions. ijarsct.co.in | Catalyst cost, scalability of photochemical reactors. |
| Continuous Flow Synthesis | Enhanced safety, precise control, improved scalability. | Initial equipment investment, process optimization. |
| Ring-Replacement Methods | Access to novel derivatives from common starting materials, avoidance of toxic reagents. researchgate.net | Substrate scope limitations, multi-step sequences. |
Advanced Mechanistic Studies on Reaction Selectivity and Catalysis
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing existing protocols and designing new transformations. The interplay between the electron-deficient pyridine (B92270) ring and the versatile benzonitrile (B105546) group dictates the molecule's chemical behavior.
Future mechanistic studies should focus on:
Elucidating Reaction Pathways: Utilizing advanced spectroscopic and computational methods to map the energy landscapes of key synthetic reactions. This includes identifying transient intermediates and transition states to understand the factors controlling regioselectivity and stereoselectivity.
Catalyst-Substrate Interactions: Investigating the precise interactions between catalysts and the substrate at a molecular level. For transition metal-catalyzed reactions, this involves studying ligand effects and the oxidation states of the metal center throughout the catalytic cycle. Benzonitrile moieties are known to form stable, yet labile, coordination complexes with transition metals like palladium, making them useful synthetic intermediates whose ligands can be readily displaced. wikipedia.org
Tandem Reaction Sequences: Designing and understanding tandem or cascade reactions where multiple bonds are formed in a single operation. For example, exploring sequences where a pyridine ring is converted to a benzonitrile followed by an in-situ functionalization. researchgate.net
Development of Novel Analytical and Characterization Techniques for Related Compounds
As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques for their purification and structural elucidation becomes more pressing. While standard methods like NMR and mass spectrometry are indispensable, there are opportunities to develop and apply more sophisticated techniques. ijarsct.co.inmdpi.com
Future Avenues:
Advanced Crystallography: The use of X-ray diffraction provides definitive structural information, including bond lengths, angles, and intermolecular interactions like π–π stacking, which are crucial for understanding the solid-state properties of these compounds. nih.gov
Chiral Chromatography: For stereocontrolled synthesis, the development of robust chiral chromatography methods is essential for separating enantiomers and accurately determining enantiomeric excess.
Radiolabeling for Imaging: Synthesizing radiolabeled analogues, for instance with Carbon-11 (B1219553) or Fluorine-18 (B77423), could enable their use as probes in Positron Emission Tomography (PET) imaging. nih.gov This would allow for non-invasive in vivo studies to track the distribution and target engagement of these molecules, a powerful tool in drug discovery. nih.gov
| Analytical Technique | Information Gained | Future Application |
| X-Ray Diffraction | Precise 3D molecular structure, crystal packing, intermolecular forces. nih.gov | Guiding solid-form development and understanding structure-property relationships. |
| Chiral HPLC | Separation and quantification of enantiomers. | Quality control for stereoselective syntheses. |
| Positron Emission Tomography (PET) | In vivo distribution, pharmacokinetics, and target engagement. nih.gov | Preclinical and clinical evaluation of drug candidates. |
Expansion of In Vitro Biological Target Space Exploration and Mechanistic Elucidation
The hybrid structure of this compound suggests a rich pharmacology. The pyridyl ether motif is present in compounds with high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), while the benzonitrile group is a common feature in various bioactive molecules. nih.govnih.gov The future of research in this area lies in systematically exploring the potential biological targets and elucidating the mechanisms of action.
Unexplored Target Spaces:
Neuronal Receptors: Given the precedent of pyridyl ethers binding to nAChRs, a thorough investigation of the affinity of this compound and its derivatives for different nAChR subtypes is warranted. nih.govnih.gov Furthermore, its potential interaction with other central nervous system targets, such as metabotropic glutamate receptors (mGluRs), should be explored. nih.gov
Enzyme Inhibition: The benzonitrile group can act as a hydrogen bond acceptor or participate in other interactions within enzyme active sites. High-throughput screening against panels of kinases, proteases, and other enzymes could reveal novel inhibitory activities.
Neuropeptide Receptors: Structurally related compounds containing pyridine and benzonitrile elements have been characterized as potent and selective antagonists for receptors like the Neuropeptide Y (NPY) Y5 receptor, suggesting a potential avenue for investigation. nih.gov
Mechanistic Elucidation: Once a biological target is identified, detailed mechanistic studies will be required. This includes using techniques like cell-based functional assays, surface plasmon resonance to quantify binding kinetics, and structural biology (X-ray crystallography or cryo-EM) to visualize the compound bound to its target protein.
Computational Innovations for Predictive Modeling of Reactivity and Molecular Interactions
Computational chemistry offers powerful tools to accelerate research by predicting molecular properties and guiding experimental design. For this compound, computational innovations can be applied to nearly every aspect of its research.
Key Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure of the molecule, analyze frontier molecular orbitals (HOMO-LUMO) to understand reactivity, and calculate theoretical vibrational spectra to aid in experimental characterization. nih.govresearchgate.net
Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound derivatives to the active sites of various biological targets. This is a crucial first step in virtual screening and rational drug design. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the molecule and its complexes with proteins over time. jchemlett.com This can reveal the stability of ligand-protein interactions and the influence of the compound on protein conformation. nih.govjchemlett.com
Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, it is possible to correlate the structural features of a series of derivatives with their biological activity. jchemlett.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
| Computational Method | Application Area | Predicted Outputs |
| Density Functional Theory (DFT) | Reactivity, Spectroscopy | Molecular orbital energies, electrostatic potential, vibrational frequencies. nih.govresearchgate.net |
| Molecular Docking | Drug Discovery | Binding poses, affinity scores, key intermolecular interactions. nih.gov |
| Molecular Dynamics (MD) | Mechanistic Biology | Ligand-protein stability, conformational changes, binding free energies. jchemlett.com |
| QSAR | Lead Optimization | Predicted biological activity for new analogues. jchemlett.com |
Q & A
Basic: What are the key synthetic routes for 2-[(pyridin-2-yl)methoxy]benzonitrile, and how can reaction efficiency be optimized?
Answer:
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) . A common approach involves reacting 2-hydroxybenzonitrile with a pyridine derivative (e.g., 2-chloropyridine) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. For example, describes a similar protocol for a pyrimidine-substituted benzonitrile, where the hydroxyl group on the benzonitrile acts as the nucleophile.
Optimization strategies include :
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Temperature control : Elevated temperatures (80–120°C) improve yields but may require inert atmospheres to prevent decomposition .
- Solvent choice : DMSO offers higher dielectric constant for better ion-pair stabilization compared to DMF .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Critical techniques include:
- 1H/13C NMR : Assign peaks for the pyridine ring (δ 7.2–8.5 ppm for aromatic protons) and benzonitrile moiety (distinct C≡N stretching absence in NMR but confirmed via IR) .
- IR spectroscopy : Confirm nitrile group presence via a sharp C≡N stretch near 2220–2240 cm⁻¹ .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated in for structurally analogous nitriles .
- Mass spectrometry (HRMS) : Validate molecular weight (C₁₂H₈N₂O, MW 196.21) .
Advanced: How can researchers resolve conflicting spectral data during structural elucidation?
Answer:
Contradictions often arise from:
- Tautomerism or dynamic exchange : Use variable-temperature NMR to detect conformational changes (e.g., pyridine ring puckering) .
- Overlapping signals : Employ 2D NMR (COSY, HSQC) to decouple aromatic proton correlations .
- Crystallographic ambiguity : Cross-validate X-ray data with DFT calculations to assess bond angles/energetic feasibility .
For example, highlights discrepancies in pyridyl-oxy linkage geometry resolved via combined XRD and computational modeling .
Advanced: What experimental designs are recommended to study structure-activity relationships (SAR) of this compound in medicinal chemistry?
Answer:
Key strategies include:
- Substituent variation : Modify pyridine (e.g., 3-Cl, 5-F) or benzonitrile (e.g., 4-CN vs. 3-CN) positions to assess electronic effects on bioactivity .
- Biological assays : Pair synthetic analogs with enzyme inhibition studies (e.g., kinase assays) to correlate substituents with IC₅₀ values .
- Computational docking : Use molecular dynamics simulations to predict binding modes with target proteins (e.g., EGFR tyrosine kinase) .
emphasizes SAR studies for piperidine-linked nitriles, where methoxy groups enhanced metabolic stability .
Advanced: How can researchers address low yields in large-scale synthesis?
Answer:
Scale-up challenges often stem from:
- Incomplete mixing : Use flow chemistry systems to ensure uniform reagent distribution .
- Byproduct formation : Optimize stoichiometry (e.g., excess pyridine derivative) and employ scavengers (e.g., molecular sieves for water-sensitive steps) .
- Purification hurdles : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective isolation .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photodegradation .
- Moisture control : Use desiccants (silica gel) in sealed containers, as nitriles may hydrolyze to amides in humid conditions .
- Temperature : Long-term stability at −20°C; room temperature storage requires strict moisture exclusion .
Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
- Metabolic hotspots : Identify labile groups (e.g., pyridyl-oxy bonds) prone to oxidation using DFT-based reactivity indices .
- Solubility enhancement : Introduce polar substituents (e.g., -OH, -SO₃H) while monitoring synthetic feasibility via retrosynthetic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
